N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide
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Overview
Description
“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide” is a chemical compound with the molecular formula C21H20N4O3S3 and a molecular weight of 472.6. It is a derivative of benzothiazole, a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, often involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The compounds are characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole moiety, a thiazole moiety, and a diethylsulfamoyl group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives often involve the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO to provide 2-unsubstituted benzothiazoles . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .Scientific Research Applications
Antimicrobial and Antifungal Properties
- N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide and its derivatives have shown promising antimicrobial and antifungal activities. A study by Senthilkumar et al. (2021) reported the synthesis of a similar compound with antibacterial and antifungal properties. Another research by Narayana et al. (2004) also highlighted the antifungal potential of related compounds.
Anticancer Activity
- Compounds with a similar structure have been evaluated for their anticancer properties. The research conducted by Ravinaik et al. (2021) and Zablotskaya et al. (2013) demonstrated the potential of similar benzamide derivatives in inhibiting cancer cell growth.
Photo-Physical Characteristics
- The photo-physical characteristics of benzothiazole derivatives, akin to this compound, have been studied. Padalkar et al. (2011) explored the absorption-emission properties of similar compounds, indicating their potential in photo-physical applications.
Supramolecular Gelators
- Some benzamide derivatives, closely related to the compound , have been investigated as supramolecular gelators. The study by Yadav and Ballabh (2020) delved into how methyl functionality influences gelation behavior.
Antimicrobial Agents
- Derivatives of benzothiazole benzamides have been synthesized and evaluated as antimicrobial agents, as reported by Incerti et al. (2017). This suggests a potential application in combating microbial infections.
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
- Research by Lynch et al. (2006) on benzamide derivatives, similar to the compound of interest, indicates their potential as nonsteroidal anti-inflammatory drugs.
Future Directions
Benzothiazole derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions for “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide” could involve further exploration of its potential applications in these areas.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit promising activity againstStaphylococcus aureus .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets and mediate a range of biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Biochemical Pathways
Benzothiazole derivatives have been associated with diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile .
Result of Action
Similar compounds have been shown to exhibit bactericidal activity against staphylococcus aureus, eliminating the strain after 24-hour exposure .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S3/c1-3-25(4-2)31(27,28)15-11-9-14(10-12-15)19(26)24-21-23-17(13-29-21)20-22-16-7-5-6-8-18(16)30-20/h5-13H,3-4H2,1-2H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGWBBUKQZJIKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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